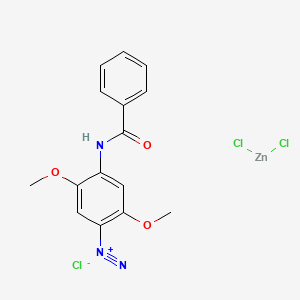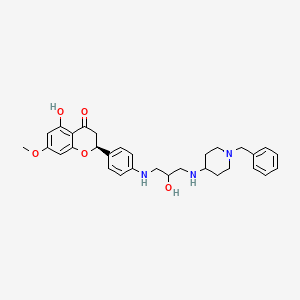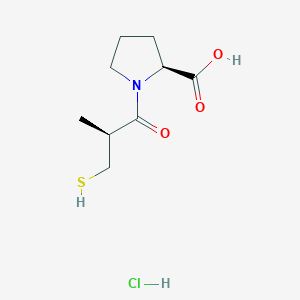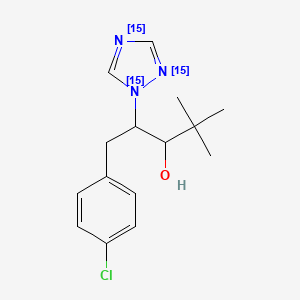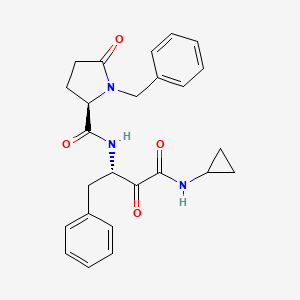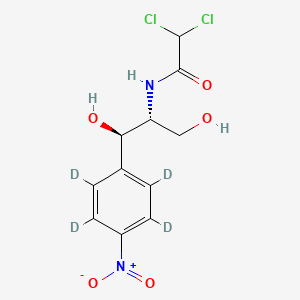
N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) is a deuterated derivative of N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) typically involves the acetylation of S-(N-methyl-carbamoyl)-L-cysteine with deuterated acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) may involve large-scale acetylation reactions followed by purification processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: Employed in studies involving protein modification and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) involves its interaction with specific molecular targets and pathways. The compound can modify cysteine residues in proteins, affecting their function and activity. This modification can influence various biological processes, including enzyme activity and signal transduction pathways.
相似化合物的比较
Similar Compounds
- N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine
- N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3
- N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d5
Uniqueness
N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) is unique due to the presence of deuterium atoms, which provide stability and allow for precise tracing in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required.
属性
分子式 |
C19H35N3O4S |
|---|---|
分子量 |
404.6 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(trideuteriomethylcarbamoylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H12N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4(10)9-5(6(11)12)3-14-7(13)8-2/h11-13H,1-10H2;5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t;5-/m.0/s1/i;2D3 |
InChI 键 |
JNXNAWKGRASTPR-ZQHITYHUSA-N |
手性 SMILES |
[2H]C([2H])([2H])NC(=O)SC[C@@H](C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
规范 SMILES |
CC(=O)NC(CSC(=O)NC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



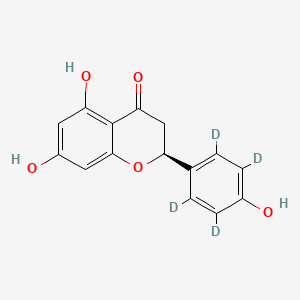
![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)
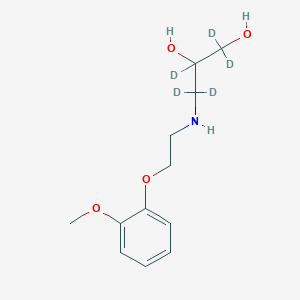
![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)
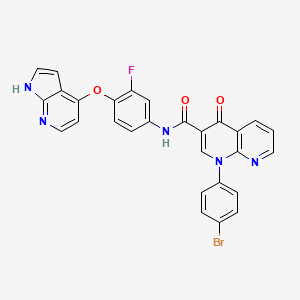
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)
